molecular formula C10H12OS B13645747 3-[(4-Methylphenyl)sulfanyl]propanal CAS No. 120483-06-9

3-[(4-Methylphenyl)sulfanyl]propanal

Cat. No.: B13645747
CAS No.: 120483-06-9
M. Wt: 180.27 g/mol
InChI Key: PFJLRBLSBTUQSP-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)sulfanyl]propanal is an organic compound with the molecular formula C10H12OS. It is characterized by the presence of a sulfanyl group attached to a propanal backbone, with a 4-methylphenyl substituent. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylphenyl)sulfanyl]propanal typically involves the reaction of 4-methylthiophenol with an appropriate aldehyde under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic addition of the thiol to the aldehyde, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylphenyl)sulfanyl]propanal can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group on the phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding alcohol.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-[(4-Methylphenyl)sulfanyl]propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)sulfanyl]propanal involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The aldehyde group can also participate in various biochemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Methylphenyl)sulfanyl]propanal
  • 3-[(4-Methylphenyl)sulfanyl]propanenitrile
  • 3-[(4-Methylphenyl)sulfonyl]propanal

Uniqueness

3-[(4-Methylphenyl)sulfanyl]propanal is unique due to its specific structural arrangement, which imparts distinct reactivity and biological properties

Properties

CAS No.

120483-06-9

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

3-(4-methylphenyl)sulfanylpropanal

InChI

InChI=1S/C10H12OS/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-7H,2,8H2,1H3

InChI Key

PFJLRBLSBTUQSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCCC=O

Origin of Product

United States

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